GlyRS-IN-1 -

GlyRS-IN-1

Catalog Number: EVT-255439
CAS Number:
Molecular Formula: C12H17N7O7S
Molecular Weight: 403.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GlyRS-IN-1 is a glycyl-tRNA synthase (GlyRS) inhibitor extracted from patent WO 2017066459 A1. GlyRS-IN-1 can also inhibit the growth of bacteria.
Source and Classification

GlyRS-IN-1 is synthesized through chemical processes aimed at producing small molecule inhibitors targeting the Glycyl-tRNA synthetase enzyme. It falls under the category of small molecule inhibitors and is classified based on its mechanism of action as a competitive or non-competitive inhibitor, depending on its interaction with the enzyme's active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of GlyRS-IN-1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available amino acids or derivatives that can be chemically modified.
  2. Chemical Reactions: The process may include:
    • Amino Acid Activation: Activation of the carboxylic acid group of glycine to form an acyl-adenylate intermediate.
    • Coupling Reactions: Subsequent coupling reactions to form the desired inhibitor structure.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and ensuring the desired stereochemistry of the final compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of GlyRS-IN-1 can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into:

  • Functional Groups: Identification of functional groups that interact with the active site of Glycyl-tRNA synthetase.
  • Three-Dimensional Configuration: Understanding the spatial arrangement of atoms within the molecule, which is critical for its inhibitory action.

Data from crystallographic studies may reveal binding modes and interactions with the enzyme, providing a basis for structure-activity relationship studies.

Chemical Reactions Analysis

Reactions and Technical Details

GlyRS-IN-1 participates in specific chemical reactions primarily involving its interaction with Glycyl-tRNA synthetase:

  1. Inhibition Mechanism: The compound binds to the active site or an allosteric site on Glycyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of glycine to tRNA.
  2. Kinetic Studies: Enzyme kinetics studies can be performed to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration), which are essential for characterizing its potency.
Mechanism of Action

Process and Data

The mechanism by which GlyRS-IN-1 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to Glycyl-tRNA synthetase, either at the active site or an allosteric site.
  2. Conformational Change: This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.
  3. Substrate Competition: If it acts as a competitive inhibitor, it competes with glycine or ATP for binding, effectively reducing substrate availability for enzymatic activity.

Studies utilizing molecular dynamics simulations can provide further insights into how this compound affects enzyme dynamics and stability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GlyRS-IN-1 exhibits various physical and chemical properties relevant to its function:

  • Molecular Weight: Typically calculated based on its chemical structure.
  • Solubility: Solubility in different solvents can affect bioavailability and efficacy.
  • Stability: Thermal stability and degradation profiles under various conditions are critical for formulation development.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties.

Applications

Scientific Uses

GlyRS-IN-1 has several potential applications in scientific research:

  1. Biochemical Research: It serves as a tool for studying protein synthesis mechanisms by inhibiting Glycyl-tRNA synthetase activity.
  2. Therapeutic Development: Given its role in neddylation processes, it may have implications in cancer therapy where neddylation is often dysregulated.
  3. Drug Discovery: As a lead compound, GlyRS-IN-1 can be used to develop more potent inhibitors through structure-based drug design approaches.
Introduction to Glycyl-tRNA Synthase (GlyRS) as a Therapeutic Target

GlyRS in Bacterial Protein Synthesis: Functional Role and Evolutionary Conservation

Glycyl-tRNA synthetase (GlyRS) is an essential class II aminoacyl-tRNA synthetase (aaRS) responsible for catalyzing the ATP-dependent ligation of glycine to its cognate tRNAᵍˡʸ. This reaction occurs in two steps:

  • Glycine activation with ATP to form glycyl-adenylate (Gly-AMP)
  • Transfer of glycine to the 3’-end of tRNAᵍˡʸ, yielding glycyl-tRNAᵍˡʸ [1] [5].

Bacteria exhibit remarkable divergence in GlyRS quaternary structures:

  • α₂ homodimers: Found in eukarya, archaea, and some bacteria
  • α₂β₂ heterotetramers: Predominant in most bacteria and chloroplasts [1] [2]The catalytic α-subunit contains the aminoacylation active site, while the β-subunit enhances tRNA recognition and catalytic efficiency [1]. Structural analyses reveal that bacterial GlyRS shares closer evolutionary relationships with alanyl-tRNA synthetase (AlaRS) than with eukaryotic GlyRS, leading to its classification within subclass IId [1]. This evolutionary divergence between bacterial and human GlyRS makes it an attractive target for species-specific antibiotic development.

Table 1: Evolutionary Distribution of GlyRS Forms

Organism TypeGlyRS StructureCatalytic Domain Subclass
Most Bacteriaα₂β₂ heterotetramerIId (related to AlaRS)
Some Bacteriaα₂ homodimerIIa
Eukarya/Archaeaα₂ homodimerIIa

GlyRS as a Target for Antimicrobial Drug Development: Rationale and Challenges

The essentiality of GlyRS for bacterial protein synthesis, combined with its structural divergence from human homologs, provides a compelling rationale for antimicrobial targeting. Key advantages include:

  • Essential function: GlyRS knockout is lethal in bacteria due to disrupted protein synthesis [3]
  • Structural divergence: Bacterial α₂β₂ GlyRS shares <20% sequence identity with human α₂ GlyRS [1] [7]
  • Conserved active site: The glycine-binding pocket is highly conserved across bacterial pathogens [3]

Challenges in GlyRS inhibitor development include:

  • Species-specific variations: Gram-negative bacteria (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) show differential GlyRS expression patterns compared to Gram-positives [3]
  • Tissue penetration: Inhibitors must cross bacterial membranes and potentially the blood-brain barrier for CNS infections
  • Resistance potential: Mutations in the GlyRS active site or tRNA binding domains may confer resistance [8]

Overview of GlyRS Inhibitors: Historical Context and Current Landscape

Early GlyRS inhibitors included natural products like lycobetaine and scutellarein, identified through phenotypic screens against Staphylococcus aureus and Streptococcus pneumoniae [6]. These compounds showed moderate inhibition (IC₅₀ 10-50 μM) but lacked specificity. Structure-based drug design accelerated with the determination of:

  • Aquifex aeolicus GlyRS α-subunit with glycyl-adenylate analog (2.8Å resolution) [1]
  • Oryza sativa chloroplast GlyRS-tRNAᵍˡʹʸ complex (cryo-EM structure) [2]
  • Human GlyRS-tRNAᵍˡʸ cocrystal structure (2.95Å resolution) [5]

Current GlyRS inhibitors fall into three categories:

  • Aminoacyl-adenylate analogs: Mimic the Gly-AMP intermediate
  • tRNA binding disruptors: Target the tRNA-protein interface
  • Allosteric modulators: Exploit conformational changes during catalysis [2]

Table 2: Classes of Reported GlyRS Inhibitors

Inhibitor ClassRepresentative CompoundsMechanistic Approach
Substrate analogsGly-SA, Glycyl-sulfamoyl adenosineTransition-state mimicry
Natural productsLycobetaine, ScutellareinCompetitive ATP/glycine inhibition
Synthetic small moleculesGlyRS-IN-1 derivativesActive-site occlusion

Properties

Product Name

GlyRS-IN-1

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate

Molecular Formula

C12H17N7O7S

Molecular Weight

403.37 g/mol

InChI

InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1

InChI Key

AMWPZASLDLLQFT-JJNLEZRASA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.